6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole

CRTH2 antagonist Tetrahydrocarbazole Patent pharmacophore

Medicinal chemistry programs targeting CRTH2 receptor antagonists require building blocks precisely matching patented pharmacophore substitution patterns. This 6-bromo-3-tert-butyl-tetrahydrocarbazole (CAS 646038-05-3) aligns with Markush structures claimed in US8039474B2, providing a direct entry point for CRTH2 antagonist SAR studies. Key differentiation: (1) 6-Br substituent enables Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling diversification entirely absent in non-halogenated analogs; (2) 3-tert-butyl group imparts conformational constraint influencing receptor binding kinetics; (3) MW 306.24 (C16H20BrN) differs materially from the 6-chloro analog (~44.45 g/mol delta), affecting lipophilicity and steric profiles. Supplied with batch-specific analytical documentation for immediate procurement.

Molecular Formula C16H20BrN
Molecular Weight 306.24 g/mol
CAS No. 646038-05-3
Cat. No. B12607848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole
CAS646038-05-3
Molecular FormulaC16H20BrN
Molecular Weight306.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br
InChIInChI=1S/C16H20BrN/c1-16(2,3)10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-14/h5,7,9-10,18H,4,6,8H2,1-3H3
InChIKeyRRYYRNWMRYVEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 646038-05-3): Tetrahydrocarbazole Scaffold for CRTH2 Antagonist Development


6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 646038-05-3, MF: C16H20BrN, MW: 306.24 g/mol) is a brominated derivative of the tetrahydrocarbazole (THC) scaffold, characterized by a 6-position bromine substituent and a 3-position tert-butyl group on the partially saturated carbazole ring system . The compound belongs to a privileged structural class of 2,3,4,9-tetrahydro-1H-carbazoles that have been extensively investigated as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonists for allergic and inflammatory diseases [1], with the 6-bromo substitution pattern explicitly represented in the Markush structures of granted patent US8039474B2 claiming 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 antagonists [2]. The bromine atom provides a versatile synthetic handle for cross-coupling reactions, while the tert-butyl group contributes to conformational constraint and influences molecular recognition properties .

Why 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole Cannot Be Substituted with Generic Tetrahydrocarbazole Analogs


Simple substitution of 6-bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole with unsubstituted tetrahydrocarbazole (CAS 942-01-8) or analogs lacking either the 6-bromo or 3-tert-butyl moiety is scientifically unjustified due to three non-interchangeable differentiation axes. First, the 6-position bromine atom is explicitly encompassed within the Markush claims of CRTH2 antagonist patents (US8039474B2), where the 6-position substitution pattern is a defined structural element of the claimed pharmacophore [1]. Second, the 6-bromo substituent provides a chemically orthogonal reactivity handle—serving as a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) that is entirely absent in non-halogenated analogs such as 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 22401-71-4) . Third, halogen substitution identity materially impacts molecular properties: the 6-bromo derivative (MW 306.24, C16H20BrN) differs from its 6-chloro analog (MW 261.79, C16H20ClN) by approximately 44.45 g/mol in molecular weight, which translates to differences in lipophilicity, steric bulk, and potentially divergent off-rate kinetics in receptor binding interactions . Procurement of an analog lacking these specific features yields a compound that is structurally and functionally distinct from the patented pharmacophore, with no assurance of retained activity in CRTH2 antagonist screening cascades or suitability as a synthetic intermediate for downstream derivatization.

6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole: Quantifiable Differentiation Evidence Guide


6-Bromo Substituent Defines CRTH2 Antagonist Pharmacophore Scope: US8039474B2 Patent Coverage

The 6-bromo substitution pattern of the target compound falls explicitly within the structural scope of US8039474B2, a foundational patent claiming 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists [1]. The patent's generic Formula I encompasses compounds with halogen substitution at positions corresponding to the 6-position of the carbazole ring system. In contrast, the non-brominated analog 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 22401-71-4), while possessing the tert-butyl group and tetrahydrocarbazole core, lacks the halogen substituent that defines the claimed pharmacophore space for receptor antagonism .

CRTH2 antagonist Tetrahydrocarbazole Patent pharmacophore

6-Bromo Substituent Enables Cross-Coupling Synthetic Versatility Absent in Non-Halogenated Core

The 6-position bromine atom serves as a strategic synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, enabling rapid diversification of the tetrahydrocarbazole scaffold . In contrast, the non-brominated analog 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 22401-71-4) lacks this reactive halogen site, requiring alternative functionalization strategies that are less direct, lower-yielding, or necessitate harsher conditions . The 6-chloro analog (CAS 563539-31-1) also provides a cross-coupling handle, but the C-Br bond (bond dissociation energy ~70 kcal/mol) is more labile than the C-Cl bond (~84 kcal/mol), offering differential oxidative addition kinetics in Pd-catalyzed reactions .

Synthetic intermediate Cross-coupling C-C bond formation

Halogen Identity (Br vs. Cl) Modulates Molecular Properties Relevant to Drug Discovery

The identity of the 6-position halogen substituent materially impacts key molecular properties that influence drug-likeness and pharmacokinetic behavior. The 6-bromo derivative (C16H20BrN, MW 306.24 g/mol) exhibits a calculated XLogP3 of 5.4 . The 6-chloro analog (C16H20ClN, MW 261.79 g/mol) is approximately 44.45 g/mol lighter and is expected to have a lower logP value due to the reduced polarizability and size of chlorine versus bromine .

Lipophilicity Molecular weight SAR optimization

Tetrahydrocarbazole Scaffold Validated for Anti-Prion Activity via Structural Modification at 9-Position

The tetrahydrocarbazole scaffold, to which 6-bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole belongs, has been validated in peer-reviewed literature as possessing anti-prion activity following structural optimization [1]. Specifically, a series of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives were synthesized and evaluated for anti-prion activity in TSE-infected cells, establishing this scaffold as a viable starting point for anti-prion drug discovery. A notable derivative, GJP14, exhibited enhanced anti-prion potency relative to the lead compound, with modifications at specific positions on the carbazole ring proving critical for activity enhancement . The target compound, with its bromine substitution at the 6-position and tert-butyl group at the 3-position, represents a structurally distinct member of this validated scaffold class, offering a differentiated substitution pattern for SAR exploration.

Anti-prion TSE Structure-activity relationship

6-Bromo-3-tert-butyl Substitution Pattern Distinct from 3-Bromo-6-tert-butyl Carbazole Isomers

The substitution pattern of 6-bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole (bromine at position 6, tert-butyl at position 3 on a partially saturated tetrahydrocarbazole ring system) is structurally distinct from fully aromatic regioisomers such as 3-bromo-6-tert-butylcarbazole (CAS 2085718-62-1) [1]. The target compound features a partially saturated 2,3,4,9-tetrahydro ring system, whereas the regioisomer possesses a fully conjugated carbazole aromatic system. This structural divergence affects electronic distribution, conformational flexibility, and potential receptor binding geometry .

Regioisomer Substitution pattern Structure-property relationship

Research and Industrial Application Scenarios for 6-Bromo-3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole


CRTH2 Antagonist Lead Optimization and Patent-Constrained Medicinal Chemistry

This compound is optimally suited for medicinal chemistry programs developing CRTH2 receptor antagonists, particularly those operating within the patent space defined by US8039474B2 [1]. The 6-bromo-3-tert-butyl substitution pattern aligns with the claimed Markush structures, providing a direct entry point for structure-activity relationship (SAR) studies. The bromine substituent enables subsequent diversification via cross-coupling to explore halogen-dependent potency and selectivity variations against the CRTH2 receptor. The tert-butyl group at the 3-position contributes to conformational constraint that may influence receptor binding kinetics and metabolic stability, making this compound a strategic building block for lead optimization campaigns targeting allergic asthma, rhinitis, and other Th2-mediated inflammatory conditions.

Cross-Coupling-Enabled Library Synthesis for Tetrahydrocarbazole Diversification

The 6-bromo substituent serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of structurally diverse tetrahydrocarbazole libraries [1]. Researchers can employ Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups at the 6-position, Buchwald-Hartwig amination to install amine functionalities, or Sonogashira coupling to append alkyne moieties. This synthetic versatility positions the compound as a privileged intermediate for parallel synthesis and high-throughput medicinal chemistry campaigns where scaffold diversification is required. The tert-butyl group remains inert under standard cross-coupling conditions, preserving the 3-position substitution throughout derivatization sequences.

Anti-Prion Drug Discovery Leveraging Validated Tetrahydrocarbazole Scaffold

Based on peer-reviewed validation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as anti-prion agents in TSE-infected cell assays [1], this compound offers a differentiated entry point for anti-prion SAR exploration. The 6-bromo-3-tert-butyl substitution pattern is distinct from previously optimized derivatives such as GJP14, presenting an opportunity to explore structure-activity relationships around halogen substitution and steric bulk at the 3- and 6-positions. The compound can serve as a starting material for synthesizing novel 9-substituted derivatives, following the validated synthetic and screening protocols established in the literature [2]. This application scenario is particularly relevant for research groups investigating transmissible spongiform encephalopathies and prion diseases.

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